5-(5-Bromo-2-furyl)cyclohexane-1,3-dione
Overview
Description
Preparation Methods
The synthesis of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione typically involves the bromination of 2-furylcyclohexane-1,3-dione. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or the carbonyl groups.
Scientific Research Applications
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is used in the development of new materials and in the study of material properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function and downstream pathways .
Comparison with Similar Compounds
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione can be compared with similar compounds such as:
5-(5-Chloro-2-furyl)cyclohexane-1,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(5-Iodo-2-furyl)cyclohexane-1,3-dione: Contains an iodine atom, which affects its chemical behavior and applications.
5-(2-Furyl)cyclohexane-1,3-dione:
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications in scientific research.
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUOIKMUXZANJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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